

An In-depth Technical Guide to 2,5-Dimethyloxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethyloxazole-4-carbaldehyde

Cat. No.: B1277790

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyloxazole-4-carbaldehyde is a heterocyclic organic compound featuring an oxazole ring substituted with two methyl groups and a formyl group. The oxazole scaffold is a prominent structural motif in medicinal chemistry, recognized as a versatile bioisostere for various functional groups and found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of **2,5-Dimethyloxazole-4-carbaldehyde**, serving as a valuable resource for its application in research and development.

Discovery and History

The specific discovery and initial synthesis of **2,5-Dimethyloxazole-4-carbaldehyde** are not well-documented in readily available scientific literature. However, the history of the oxazole ring system, which forms the core of this molecule, dates back to the late 19th and early 20th centuries. The chemistry of oxazoles was more firmly established in 1876 with the synthesis of 2-methyloxazole.^[1] Foundational methods for synthesizing substituted oxazoles, such as the Robinson-Gabriel synthesis, were developed in the early 1900s.^[1]

The synthesis of **2,5-Dimethyloxazole-4-carbaldehyde** is achieved through the Vilsmeier-Haack formylation of 2,5-dimethyloxazole. This reaction, named after Anton Vilsmeier and

Albrecht Haack, is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. While the exact date of the first application of this reaction to 2,5-dimethyloxazole is unclear, the Vilsmeier-Haack reaction itself has been a staple in organic synthesis since its discovery in 1927.

Physicochemical Properties

A summary of the key physicochemical properties of **2,5-Dimethyloxazole-4-carbaldehyde** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ NO ₂	[2]
Molecular Weight	125.13 g/mol	[2]
CAS Number	92901-88-7	[3]
Appearance	Orange liquid	[3]
Storage Temperature	2-8°C under inert gas	[3]

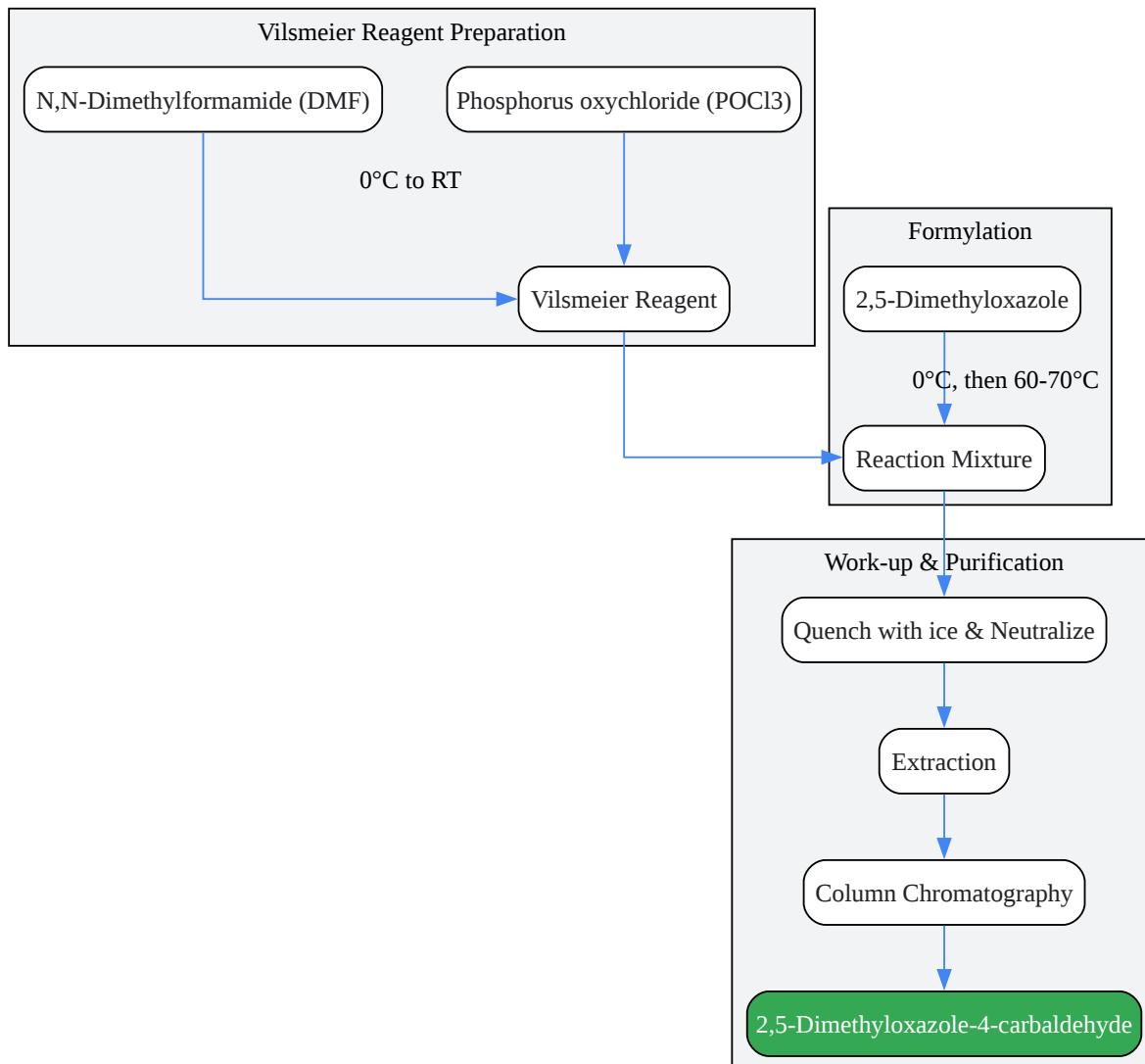
Synthesis

The primary and most efficient method for the synthesis of **2,5-Dimethyloxazole-4-carbaldehyde** is the Vilsmeier-Haack formylation of commercially available 2,5-dimethyloxazole.[\[4\]](#) This reaction introduces a formyl group onto the electron-rich oxazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-dimethyloxazole

This protocol is based on established procedures for the Vilsmeier-Haack formylation of similar heterocyclic compounds.

Materials:

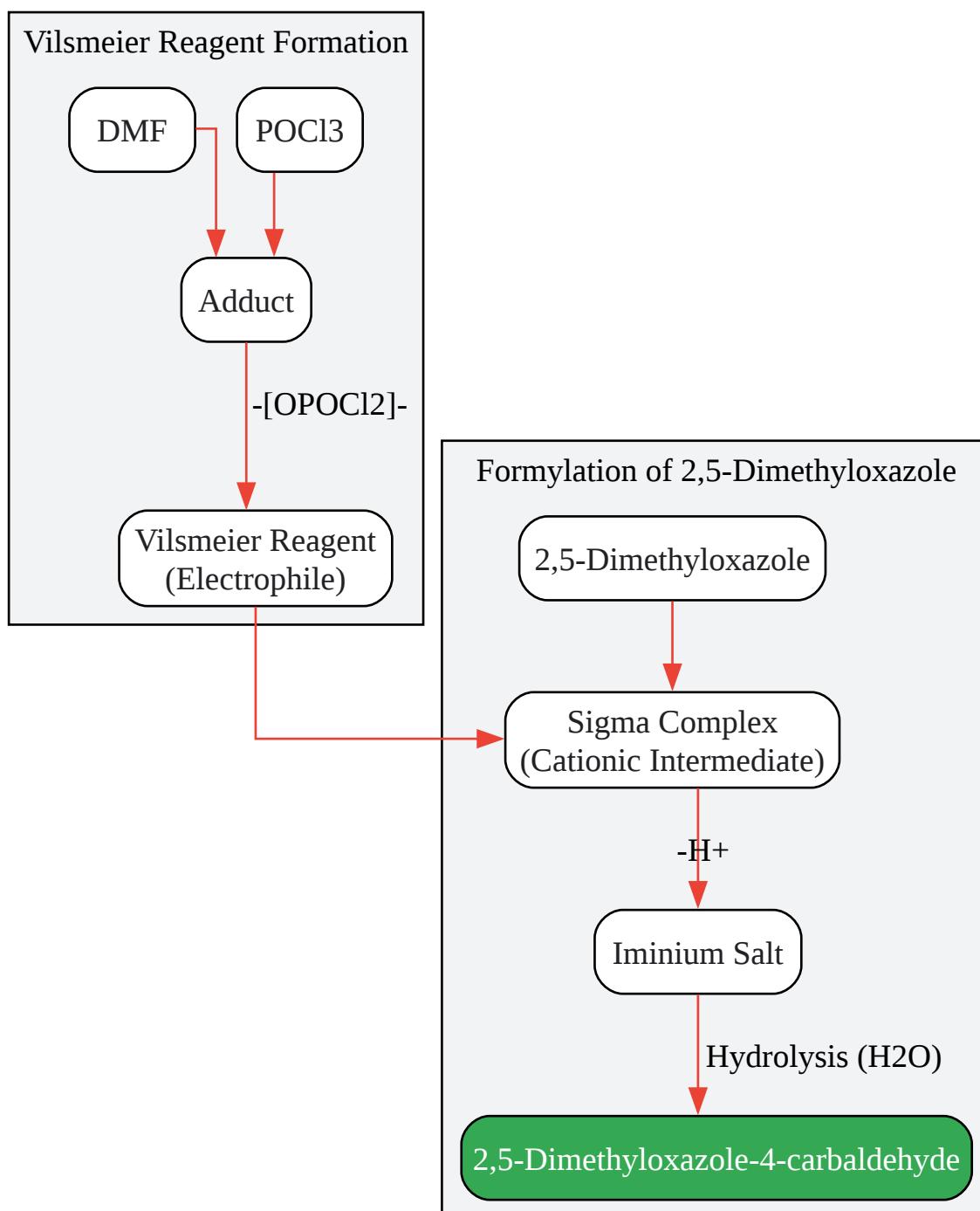

- 2,5-dimethyloxazole
- Phosphorus oxychloride (POCl₃)

- N,N-Dimethylformamide (DMF)
- 1,2-Dichloroethane (DCE) or another suitable anhydrous solvent
- Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO₃)
- Dichloromethane (DCM) or Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF) (1.2 eq). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (N,N-dimethylchloromethaniminium chloride).
- Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0°C. Add a solution of 2,5-dimethyloxazole (1.0 eq) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane) dropwise to the reaction mixture. After the addition, remove the ice bath and heat the reaction mixture to 60-70°C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.
- Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2,5-Dimethyloxazole-4-carbaldehyde**.


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,5-Dimethyloxazole-4-carbaldehyde**.

Reaction Mechanism: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the oxazole ring.

- Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride. A chloride ion is subsequently eliminated, and after an intramolecular rearrangement, the highly electrophilic N,N-dimethylchloromethaniminium ion, known as the Vilsmeier reagent, is formed.
- Electrophilic Aromatic Substitution: The electron-rich 4-position of the 2,5-dimethyloxazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This results in the formation of a cationic intermediate, which is then quenched during the aqueous work-up to yield the final aldehyde product, **2,5-Dimethyloxazole-4-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Spectroscopic Characterization

The structural elucidation of **2,5-Dimethyloxazole-4-carbaldehyde** is confirmed through various spectroscopic techniques.

Spectroscopic Data	Value/Description
FTIR (cm ⁻¹)	Characteristic peaks for C=O (aldehyde), C=N, and C-O stretching.
Mass Spectrum (MS)	Molecular ion peak corresponding to the molecular weight of 125.13 g/mol .
¹ H NMR (ppm)	Expected signals for two methyl groups, and one aldehyde proton.
¹³ C NMR (ppm)	Expected signals for two methyl carbons, three oxazole ring carbons, and one aldehyde carbonyl carbon.

Note: While FTIR and MS data are available in spectral databases, specific, experimentally determined ¹H and ¹³C NMR data for **2,5-Dimethyloxazole-4-carbaldehyde** are not readily found in the surveyed literature. Theoretical prediction suggests the aldehyde proton would appear downfield (around 9-10 ppm) in the ¹H NMR spectrum, and the carbonyl carbon would appear around 180-190 ppm in the ¹³C NMR spectrum.

Biological Activity and Applications

Currently, there is no specific information available in the scientific literature regarding the biological activity or implication in signaling pathways of **2,5-Dimethyloxazole-4-carbaldehyde**. However, the oxazole core is a well-established pharmacophore present in a wide range of biologically active molecules, including natural products and synthetic drugs with activities such as:

- Anti-inflammatory
- Antimicrobial
- Anticancer

- Antiviral

The presence of the reactive aldehyde group on the 2,5-dimethyloxazole scaffold makes it a valuable synthetic intermediate for the preparation of a diverse library of derivatives. These derivatives can be further investigated for their potential therapeutic applications. For instance, the aldehyde can be readily converted into other functional groups such as amines, alcohols, carboxylic acids, and various heterocyclic systems, enabling extensive structure-activity relationship (SAR) studies.

Conclusion

2,5-Dimethyloxazole-4-carbaldehyde is a readily accessible heterocyclic aldehyde synthesized via the Vilsmeier-Haack formylation of 2,5-dimethyloxazole. While its specific history and biological profile are not extensively documented, its chemical structure, featuring a privileged oxazole core and a versatile aldehyde functional group, makes it a compound of significant interest for synthetic and medicinal chemists. Further research into the biological activities of this compound and its derivatives could unveil novel therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource to stimulate and support such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 2,5-Dimethyloxazole-4-carbaldehyde | CAS: 92901-88-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 2,5-DIMETHYL-1,3-OXAZOLE-4-CARBALDEHYDE CAS#: 92901-88-7 [amp.chemicalbook.com]
- 4. rsc.org [rsc.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dimethyloxazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1277790#discovery-and-history-of-2-5-dimethyloxazole-4-carbaldehyde\]](https://www.benchchem.com/product/b1277790#discovery-and-history-of-2-5-dimethyloxazole-4-carbaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com